Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a thienyl-substituted aldehyde to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thienyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.
Thienyl-substituted compounds: These are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H17N3O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C20H17N3O2S/c1-13-7-5-11-17-22-18(16-10-6-12-26-16)19(23(13)17)21-15-9-4-3-8-14(15)20(24)25-2/h3-12,21H,1-2H3 |
InChI Key |
IREXXOQVGDBTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3C(=O)OC)C4=CC=CS4 |
Origin of Product |
United States |
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